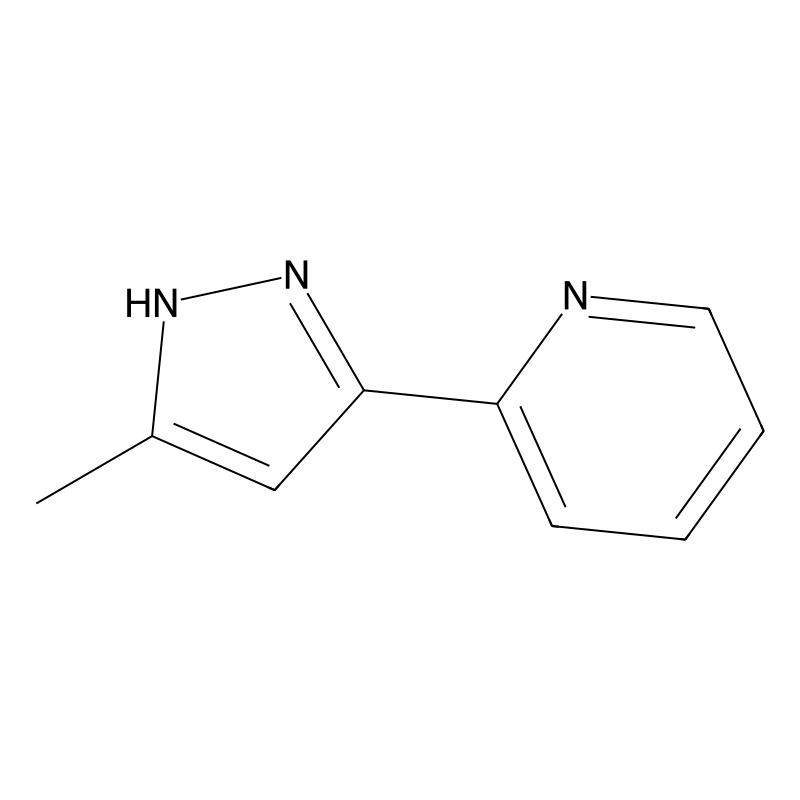2-(5-methyl-1H-pyrazol-3-yl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
2-(5-Methyl-1H-pyrazol-3-yl)pyridine, also known as 2-(3-(5-methylpyrazol-1-yl))pyridine, is a heterocyclic aromatic compound. The scientific literature describes various methods for its synthesis, including multi-component reactions, palladium-catalyzed cross-coupling reactions, and cyclization reactions. [, , ]
Potential Biological Activities:
Several studies have investigated the potential biological activities of 2-(5-methyl-1H-pyrazol-3-yl)pyridine. These studies suggest that it may possess various properties, including:
- Antimicrobial activity: Research indicates that 2-(5-methyl-1H-pyrazol-3-yl)pyridine derivatives exhibit activity against various bacterial and fungal strains. [, ]
- Antioxidant activity: Studies suggest that the compound may possess free radical scavenging properties, potentially indicating antioxidant activity. []
- Enzyme inhibition: Some research suggests that 2-(5-methyl-1H-pyrazol-3-yl)pyridine derivatives may act as inhibitors of specific enzymes, such as kinases involved in cell signaling pathways. []
2-(5-Methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound characterized by the presence of both a pyrazole and a pyridine ring. The molecular formula for this compound is C10H10N4, and it features a methyl group attached to the pyrazole ring at the 5-position. This unique structure allows for various chemical interactions and biological activities, making it a subject of interest in medicinal chemistry and materials science.
There is no current scientific research available on the specific mechanism of action of 2-(5-Methyl-1H-pyrazol-3-yl)pyridine. However, pyrazole derivatives can exhibit various biological activities depending on the substituents present. Some pyrazole derivatives have been shown to act as kinase inhibitors, which are enzymes involved in cellular signaling pathways []. Further research would be needed to determine if 2-(5-Methyl-1H-pyrazol-3-yl)pyridine possesses any specific biological activity.
- Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic substitution, allowing for the introduction of different functional groups.
- Nucleophilic Substitution: The nitrogen in the pyrazole can act as a nucleophile, facilitating reactions with electrophiles.
- Condensation Reactions: The compound can react with other molecules to form larger structures through condensation.
- Metal Complexation: Both nitrogen atoms in the rings can coordinate with transition metals, which is useful in catalysis.
- Hydrogenation: The compound can be reduced under certain conditions to modify its structure .
Research indicates that 2-(5-methyl-1H-pyrazol-3-yl)pyridine exhibits various biological activities, including:
- Antimicrobial Properties: Some derivatives have shown efficacy against bacterial strains.
- Anticancer Activity: Preliminary studies suggest potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, although more research is needed to confirm these effects.
Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine can be achieved through several methods:
- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the desired pyrazole-pyridine structure.
- Substitution Reactions: Using nucleophilic or electrophilic substitution to introduce the pyrazole moiety onto pyridine.
- Grignard Reactions: Reacting with Grignard reagents to introduce organic groups into the molecule.
These methods often require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity .
The applications of 2-(5-methyl-1H-pyrazol-3-yl)pyridine are diverse:
- Pharmaceuticals: Potential use in drug development due to its biological activities.
- Agricultural Chemicals: Investigated for use as pesticides or herbicides.
- Material Science: Utilized in creating novel materials with specific electronic or optical properties .
Interaction studies have shown that 2-(5-methyl-1H-pyrazol-3-yl)pyridine can bind to various biological targets, including enzymes and receptors. These interactions often involve hydrogen bonding and hydrophobic effects, leading to modulation of biological pathways. Further studies are ongoing to elucidate specific mechanisms of action and potential therapeutic applications .
Several compounds share structural similarities with 2-(5-methyl-1H-pyrazol-3-yl)pyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(1H-pyrazol-3-yl)pyridine | Contains a different pyrazole isomer | Exhibits distinct biological activity profiles |
| 3-(pyridin-2-yl)-1H-pyrazol-5-amino | Amino group addition on the pyrazole | Potentially enhanced solubility and reactivity |
| Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate | Carboxylate group introduces acidity | May enhance binding affinity to biological targets |
These compounds highlight the uniqueness of 2-(5-methyl-1H-pyrazol-3-yl)pyridine due to its specific methyl substitution pattern, which may influence its reactivity and biological profile compared to others in its class .








